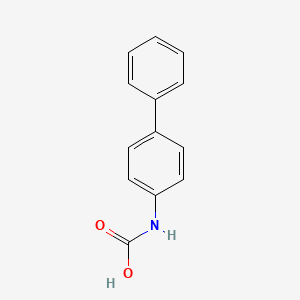4-Biphenylcarbamic acid
CAS No.: 78281-06-8
Cat. No.: VC1956739
Molecular Formula: C13H11NO2
Molecular Weight: 213.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 78281-06-8 |
|---|---|
| Molecular Formula | C13H11NO2 |
| Molecular Weight | 213.23 g/mol |
| IUPAC Name | (4-phenylphenyl)carbamic acid |
| Standard InChI | InChI=1S/C13H11NO2/c15-13(16)14-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,14H,(H,15,16) |
| Standard InChI Key | NVBRGPJUOMAWIN-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)N(C=O)O |
Introduction
Chemical Identity and Structure
4-Biphenylcarbamic acid (CAS: 78281-06-8) consists of a biphenyl core with a carbamic acid group attached at the para position of one of the benzene rings. The compound's distinctive structure contributes to its unique physicochemical properties and potential applications in various chemical processes.
Basic Information
The compound is formally known as (4-phenylphenyl)carbamic acid according to IUPAC nomenclature. Its molecular structure features a biphenyl skeleton with a carbamic acid (-NHCOOH) functional group at the 4-position.
Chemical Identifiers and Properties
Table 1 presents the key identifiers and fundamental properties of 4-Biphenylcarbamic acid:
Physicochemical Properties
The physicochemical properties of 4-Biphenylcarbamic acid determine its behavior in chemical reactions, solubility characteristics, and potential applications. These properties are critical for understanding its role in organic synthesis and pharmaceutical development.
Physical Properties
Table 2 summarizes the computed physicochemical properties of 4-Biphenylcarbamic acid:
| Property | Value | Method |
|---|---|---|
| XLogP3 | 3.2 | Computed by XLogP3 3.0 |
| Hydrogen Bond Donor Count | 2 | Computed by Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs 3.4.8.18 |
| Rotatable Bond Count | 2 | Computed by Cactvs 3.4.8.18 |
| Topological Polar Surface Area | 49.3 Ų | Computed by Cactvs 3.4.8.18 |
| Heavy Atom Count | 16 | Computed by PubChem |
| Formal Charge | 0 | Computed by PubChem |
| Complexity | 228 | Computed by Cactvs 3.4.8.18 |
| Exact Mass | 213.078978594 Da | Computed by PubChem 2.2 |
| Monoisotopic Mass | 213.078978594 Da | Computed by PubChem 2.2 |
Solubility and Stability
Based on its physicochemical profile, 4-Biphenylcarbamic acid is expected to have limited water solubility due to its relatively high lipophilicity (XLogP3 = 3.2). The compound's moderate topological polar surface area (49.3 Ų) suggests potential for membrane permeability, which could be relevant for pharmaceutical applications .
Spectroscopic Characterization
Spectroscopic data provides crucial information for structural confirmation and purity assessment of 4-Biphenylcarbamic acid. Multiple spectroscopic techniques have been employed to characterize this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
13C NMR spectroscopy has been used to characterize 4-Biphenylcarbamic acid, with spectra available through reference databases. The characteristic signals correspond to the aromatic carbons of the biphenyl system and the carbamic acid functional group .
Mass Spectrometry
Gas chromatography-mass spectrometry (GC-MS) data for 4-Biphenylcarbamic acid reveals a molecular ion peak at m/z 213, consistent with its molecular weight. The fragmentation pattern shows significant peaks at m/z 167 and 196, which likely correspond to the loss of characteristic fragments from the carbamic acid group .
Table 3: GC-MS Fragmentation Pattern of 4-Biphenylcarbamic Acid
| Parameter | Value |
|---|---|
| Total Peaks | 39 |
| m/z Top Peak | 213 |
| m/z 2nd Highest | 167 |
| m/z 3rd Highest | 196 |
Infrared Spectroscopy
Vapor phase IR spectra of 4-Biphenylcarbamic acid have been recorded and are available in spectral databases. The IR spectrum would typically exhibit characteristic absorption bands for N-H stretching, C=O stretching, and C-N stretching, which are diagnostic for the carbamic acid functional group .
Structural Relationships and Analogues
4-Biphenylcarbamic acid belongs to a family of carbamic acid derivatives with structural similarities to other biphenyl compounds. Understanding these relationships helps in predicting its reactivity patterns and potential applications.
Related Compounds
The compound is structurally related to N-Hydroxy-4-formylaminobiphenyl, as noted in the chemical databases . Other related compounds include:
-
4-Biphenylcarboxylic acid (4-phenylbenzoic acid) - Differs by having a carboxylic acid group instead of a carbamic acid group
-
Biphenyl-4,4'-dicarboxylic acid - Contains carboxylic acid groups at both para positions of the biphenyl system
-
Various carbamic acid derivatives containing the biphenyl moiety
Structural Significance
The biphenyl scaffold in 4-Biphenylcarbamic acid contributes to its structural rigidity and potential for π-π interactions, which can be important in molecular recognition processes. The carbamic acid functional group provides sites for hydrogen bonding, which may be significant for its biological activity and application in materials science.
Chemical Reactivity
The reactivity of 4-Biphenylcarbamic acid is determined by its functional groups. Understanding these reactive patterns is essential for its application in synthesis and material design.
Carbamic Acid Group Reactivity
The carbamic acid group (-NH-COOH) can undergo various reactions:
-
Decarboxylation to form the corresponding amine
-
Esterification to form carbamate esters
-
Reactions with amines to form urea derivatives
-
Coordination with metal ions through the carbonyl oxygen and hydroxyl group
Aromatic Ring Reactivity
The biphenyl system can participate in typical aromatic substitution reactions, with reactivity patterns influenced by the electron-donating or withdrawing nature of the carbamic acid substituent.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume